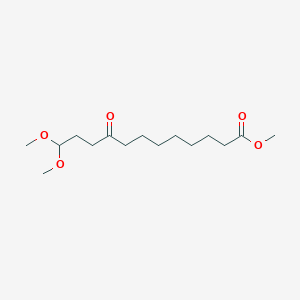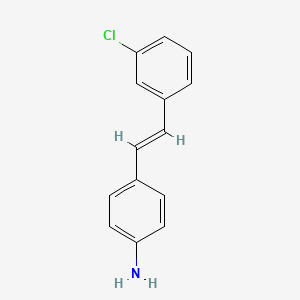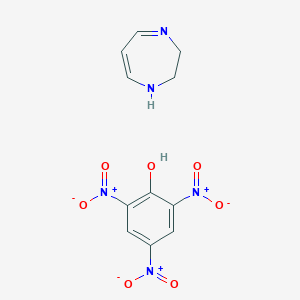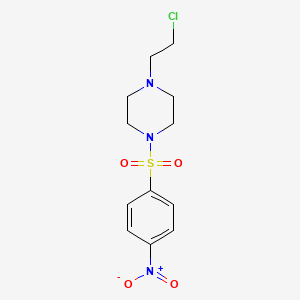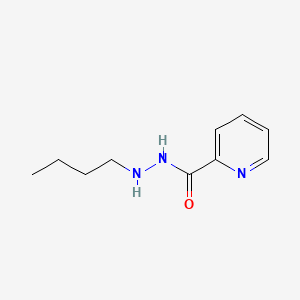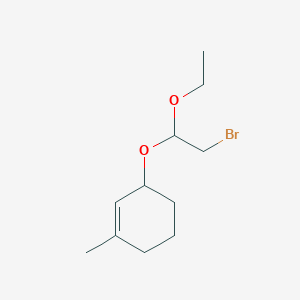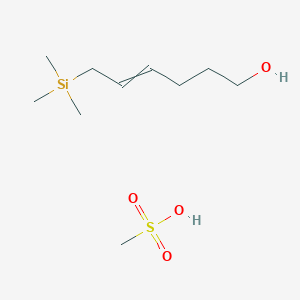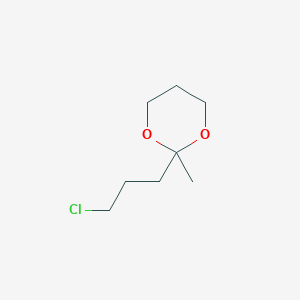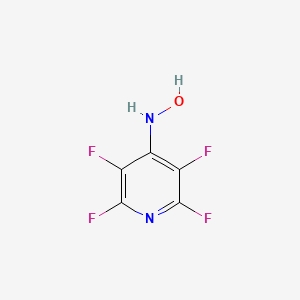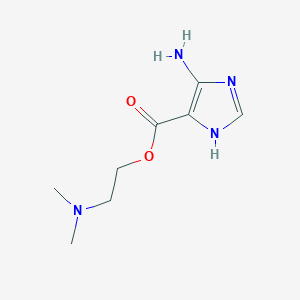![molecular formula C17H11ClF2N2 B14340477 Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]- CAS No. 93787-98-5](/img/structure/B14340477.png)
Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]- is a derivative of pyrimidine, a six-membered unsaturated ring compound composed of carbon and nitrogen atoms. Pyrimidine and its derivatives are of significant interest due to their diverse biological potential and wide range of applications in drug discovery, organic synthesis, and theoretical development of heterocyclic chemistry .
Méthodes De Préparation
The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and the stability of the organoboron reagents used . Another method involves the ZnCl₂-catalyzed three-component coupling reaction, which allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Analyse Des Réactions Chimiques
Pyrimidine derivatives undergo various types of chemical reactions, including:
Oxidation: Pyrimidine derivatives can be oxidized to form pyrimidine N-oxides.
Reduction: Reduction reactions can convert pyrimidine derivatives into dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrimidine ring are replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. Major products formed from these reactions include various substituted pyrimidines with potential biological activities .
Applications De Recherche Scientifique
Pyrimidine derivatives have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some pyrimidine derivatives act as calcium channel blockers, while others inhibit enzymes such as dihydrofolate reductase (DHFR) or kinases involved in cell signaling pathways . These interactions lead to various therapeutic effects, such as reducing blood pressure, inhibiting cancer cell growth, or preventing microbial infections .
Comparaison Avec Des Composés Similaires
Pyrimidine derivatives can be compared with other heterocyclic compounds such as indole and quinoline derivatives. While indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities , quinoline derivatives are recognized for their antimalarial and anticancer properties . Pyrimidine derivatives are unique due to their wide range of biological activities and their role as building blocks in nucleic acids, which is not a characteristic of indole or quinoline derivatives .
Similar compounds include:
Indole derivatives: Known for their diverse biological activities.
Quinoline derivatives: Recognized for their antimalarial and anticancer properties.
Thienopyrimidine derivatives: Noted for their anticancer activities.
Propriétés
Numéro CAS |
93787-98-5 |
|---|---|
Formule moléculaire |
C17H11ClF2N2 |
Poids moléculaire |
316.7 g/mol |
Nom IUPAC |
5-[(2-chlorophenyl)-fluoro-(4-fluorophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C17H11ClF2N2/c18-16-4-2-1-3-15(16)17(20,13-9-21-11-22-10-13)12-5-7-14(19)8-6-12/h1-11H |
Clé InChI |
CDSRNQCFNULNQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



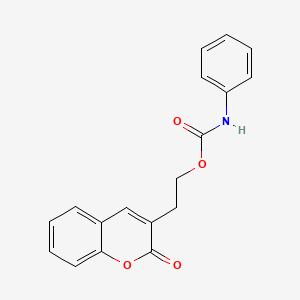
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
